3,4-dibromopyridine-2-carbaldehyde
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Overview
Description
3,4-Dibromopyridine-2-carbaldehyde (3,4-DBPC) is an organic compound with a molecular formula of C6H3Br2NO. It is a colorless solid that is soluble in water and other organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 3,4-DBPC is also used in organic synthesis and as a reagent in biochemical and physiological studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3,4-dibromopyridine-2-carbaldehyde involves the bromination of 2-pyridinecarbaldehyde followed by a second bromination at the 3-position of the pyridine ring.
Starting Materials
2-pyridinecarbaldehyde, Bromine, Acetic acid, Sodium acetate, Hydrogen peroxide
Reaction
Step 1: Dissolve 2-pyridinecarbaldehyde in acetic acid and add bromine dropwise with stirring until the solution turns yellow., Step 2: Add sodium acetate to the solution and continue stirring for 30 minutes., Step 3: Add hydrogen peroxide to the solution and stir for an additional 30 minutes., Step 4: Filter the solution to obtain 3-bromopyridine-2-carbaldehyde., Step 5: Dissolve 3-bromopyridine-2-carbaldehyde in acetic acid and add bromine dropwise with stirring until the solution turns yellow., Step 6: Add sodium acetate to the solution and continue stirring for 30 minutes., Step 7: Filter the solution to obtain 3,4-dibromopyridine-2-carbaldehyde.
Mechanism Of Action
3,4-dibromopyridine-2-carbaldehyde has been used to study the mechanism of action of various drugs. It has been found to act as a modulator of cell signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. It has also been found to interact with various proteins involved in cell signaling, including receptors, enzymes, and transcription factors.
Biochemical And Physiological Effects
3,4-dibromopyridine-2-carbaldehyde has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, norepinephrine, and dopamine.
Advantages And Limitations For Lab Experiments
The advantages of using 3,4-dibromopyridine-2-carbaldehyde in laboratory experiments include its high purity, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time without degradation. However, it should be handled with caution as it is toxic and can cause skin and eye irritation.
Future Directions
Future research on 3,4-dibromopyridine-2-carbaldehyde could focus on its use in the development of new drugs and agrochemicals. It could also be used to study the mechanisms of action of existing drugs and to identify new targets for drug development. In addition, further research could be done on its biochemical and physiological effects, as well as its potential toxicity. Finally, additional research could be done to explore its use in the synthesis of other organic compounds.
Scientific Research Applications
3,4-dibromopyridine-2-carbaldehyde is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a building block for the synthesis of other organic compounds, and as a tool for studying biochemical and physiological processes. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in studies of the mechanism of action of various drugs, including the anticonvulsant drug lamotrigine and the anti-inflammatory drug celecoxib.
properties
CAS RN |
1289199-53-6 |
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Product Name |
3,4-dibromopyridine-2-carbaldehyde |
Molecular Formula |
C6H3Br2NO |
Molecular Weight |
264.9 |
Purity |
95 |
Origin of Product |
United States |
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